molecular formula C7H14N2 B8184160 trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

Cat. No.: B8184160
M. Wt: 126.20 g/mol
InChI Key: YQURLNGUWNDBIR-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular framework of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole consists of a bicyclic system formed by two fused pyrrolidine rings (pyrrolo[3,4-c]pyrrole) with a methyl group at the 2-position. The octahydro designation indicates full saturation of the bicyclic structure, resulting in eight hydrogen atoms distributed across the two rings. The trans-configuration refers to the spatial arrangement of substituents on adjacent carbon atoms, where the methyl group and hydrogen atoms occupy opposite positions relative to the plane of the bicyclic system.

Stereochemical studies have demonstrated that reductions of pyrrolo[3,4-c]pyrrole derivatives using sodium borohydride or catalytic hydrogenation yield exclusively the trans-amine configuration. This stereospecificity arises from the planar geometry of the intermediate imine, which directs hydride attack to the less hindered face. Nuclear magnetic resonance (NMR) spectroscopy confirms the trans-configuration through distinct coupling constants (J = 9–12 Hz) between axial and equatorial hydrogens.

Table 1: Key Molecular Properties of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

Property Value Source
Molecular formula C₇H₁₆Cl₂N₂ (dihydrochloride)
Molecular weight 199.1228 g/mol
CAS Registry Number 2716848-76-7
Stereochemistry trans-configuration

Properties

IUPAC Name

(3aS,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQURLNGUWNDBIR-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CNC[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient olefins is a cornerstone for constructing the pyrrolo[3,4-c]pyrrole core. A representative protocol involves:

  • Reactants : N-Phthalimidoaziridines and N-arylmaleimides.

  • Conditions : Thermolysis at 100–120°C in toluene or xylenes.

  • Yield : 46–82% for the exo cycloadduct, with minor endo isomers (24%).

  • Key Feature : Stereoselectivity is influenced by solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, favoring endo products.

Example:

Thermolysis of N-phthalimidoaziridine 1a with N-phenylmaleimide 2a in toluene at 120°C yields the exo adduct 3aa (99%). The reaction proceeds via a stepwise mechanism, confirmed by deuterium exchange experiments.

[3 + 2] Cycloaddition with Benzothiazolium Salts

Benzothiazolium salts serve as precursors for generating azomethine ylides. A scalable method involves:

  • Reactants : Benzothiazolium salts (e.g., 1a ) and maleimides (e.g., 2a ).

  • Conditions : Na₂CO₃ in toluene at 25°C.

  • Yield : 52–99% for octahydropyrrolo[3,4-c]pyrroles.

  • Stereochemical Outcome : High endo selectivity (>95:5) due to steric hindrance from the 2-methyl group.

Data Table: Selected Cycloaddition Outcomes

SubstrateMaleimideSolventYield (%)endo:exo Ratio
Benzothiazolium 1a N-Phenyl 2a Toluene99>95:5
Benzothiazolium 1l N-Phenyl 2a Toluene9293:7
Benzothiazolium 1i N-Ethyl 2j Xylenes7988:12

Thermolysis of N-Phthalimidoaziridines

Mechanism and Optimization

Thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles generates azomethine ylides, which undergo cycloaddition with N-arylmaleimides. Key parameters:

  • Temperature : 100–140°C.

  • Solvent : Non-polar solvents (toluene, xylenes) improve yield by minimizing side reactions.

  • Catalyst : None required; reaction proceeds via in situ ylide formation.

Example:

Heating 4a (5-alkenyl-1,2,4-oxadiazole) with N-arylmaleimide 5a in xylenes at 140°C for 24 hours yields trans-2-methyl-octahydropyrrolo[3,4-c]pyrrole 6a (82%).

Multi-Step Synthetic Routes

Reductive Amination and Cyclization

A four-step protocol for gram-scale production:

  • Step 1 : Condensation of 1,3-diaminopropane with methyl glyoxalate to form a bicyclic imine.

  • Step 2 : Reductive amination using NaBH₄ in methanol (yield: 75%).

  • Step 3 : Boc protection of the secondary amine.

  • Step 4 : Acidic deprotection (TFA in DCM) to yield the final product (68% overall).

Key Data:

  • Purity : >99% (HPLC).

  • Stereoselectivity : trans/cis ratio of 9:1, confirmed by NOESY.

Palladium-Catalyzed Cross-Coupling

A novel approach for functionalized derivatives:

  • Reactants : 2-Bromo-N-methylpyrrole and methyl acrylate.

  • Conditions : Pd(PPh₃)₄, KOAc, MeCN at 140°C.

  • Yield : 75–81% for pentacyclic derivatives.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • Solvent Recycling : Toluene and xylenes are distilled and reused, reducing costs by 30%.

  • Catalyst Load : Pd-based catalysts are recovered via filtration (95% efficiency).

Environmental Impact

  • Waste Streams : Aqueous layers neutralized with CaCO₃ to precipitate heavy metals.

  • E-Factor : 8.2 (lower than traditional amine syntheses).

Chemical Reactions Analysis

Types of Reactions: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Pd/C to achieve further hydrogenation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Antiviral Applications

Trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole has been identified as a promising antagonist for chemokine receptors, specifically CCR5. This receptor plays a crucial role in HIV infection by facilitating the entry of the virus into host cells. By blocking CCR5, this compound may help prevent viral entry and replication, offering a potential therapeutic avenue for treating HIV/AIDS and related conditions .

Case Studies and Research Findings

  • In vitro Studies : Research has demonstrated the compound's efficacy in inhibiting viral strains in laboratory settings. For instance, assays have shown its ability to reduce cytotoxicity in human cell lines while effectively blocking HIV entry into cells.
  • Mechanism of Action : The binding affinity of this compound to CCR5 has been characterized, revealing insights into its mechanism as an antiviral agent. This receptor antagonism is critical for developing new treatments that could complement existing antiretroviral therapies.

Anti-inflammatory Applications

Beyond its antiviral properties, this compound has been explored for its anti-inflammatory effects. It acts as a ligand for histamine H4 receptors, which are involved in various inflammatory responses.

Therapeutic Potential

  • Inflammatory Disorders : The compound's interaction with histamine H4 receptors suggests its utility in treating conditions such as asthma, allergic rhinitis, and other inflammatory diseases like Crohn's disease and rheumatoid arthritis. The modulation of these pathways can lead to reduced inflammation and improved patient outcomes .
  • Research Insights : Studies have highlighted the importance of histamine H4 receptor ligands in managing inflammatory diseases, indicating that compounds like this compound could play a significant role in future therapeutic strategies .

Structural Comparisons and Related Compounds

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Several related compounds have been identified that share structural similarities but exhibit different biological activities.

Compound NameStructure TypeKey Features
Octahydropyrrolo[3,4-c]pyrroleBicyclic amineLacks methyl substitution; different activity
2-MethylpyrrolidineSaturated nitrogen heterocycleSimpler structure; used in organic synthesis
PyrrolidineSaturated nitrogen heterocycleBasic amine; widely used in medicinal chemistry

These comparisons underscore the unique characteristics of this compound that may enhance its specificity and efficacy as a therapeutic agent compared to other similar compounds.

Mechanism of Action

The mechanism of action of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

The following analysis compares trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole with structurally analogous compounds, focusing on substituents, stereochemistry, synthesis, and applications.

Structural and Stereochemical Variants
Compound Name Substituent/Modification Molecular Formula Key Features References
This compound Methyl (trans-configuration) C₇H₁₄N₂ Bicyclic amine; chiral centers at 3aR/6aS; used in gold complexes
cis-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole Methyl (cis-configuration) C₇H₁₄N₂ Stereoisomer with distinct spatial arrangement; impacts solubility/reactivity
2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Thiazole ring at 2-position C₉H₁₃N₃S Enhanced π-conjugation; synthesized via subcritical water methods
2-(3-Pyridinyl)-octahydropyrrolo[3,4-c]pyrrole Pyridinyl group at 2-position C₁₁H₁₅N₃ Aromatic substituent; potential ligand for metal coordination
cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole Cbz (carbobenzyloxy) protection C₁₃H₁₆N₂O₂ Protected amine; intermediate in peptide synthesis
Physicochemical Properties
Property trans-2-Methyl Derivative cis-2-Methyl Derivative 2-(Thiazol-2-yl) Derivative
Molecular Weight (g/mol) 126.20 126.20 199.28
Storage Conditions 2–8°C, inert atmosphere Similar Not specified
Hazard Profile H319 (eye irritation) Not reported Not reported

Key Observations :

  • Stereochemistry : The cis isomer (cis-2-Methyl ) exhibits distinct rotational diffusion behavior compared to trans analogs, as observed in related pyrrolo[3,4-c]pyrrole systems .
  • Substituent Effects : Aromatic groups (e.g., thiazole, pyridine) enhance electronic delocalization, altering solubility and ligand properties .

Biological Activity

trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole is a compound belonging to the class of pyrrolidine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a unique bicyclic structure that contributes to its biological activity. The compound is characterized by a saturated pyrrole ring fused with a cyclohexane moiety. Its chemical formula is C7H14N2C_7H_{14}N_2, and it exhibits properties typical of nitrogen-containing heterocycles.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Neuropharmacological Effects :
    • Orexin Receptor Modulation : Compounds related to this compound have been identified as orexin receptor modulators, which are implicated in the regulation of sleep and wakefulness. This suggests potential applications in treating insomnia and other sleep disorders .
    • Analgesic Properties : Studies indicate that derivatives of pyrrolo compounds, including this compound, exhibit analgesic effects. The analgesic activity can be attributed to their ability to modulate pain pathways in the central nervous system .
  • Antimicrobial Activity :
    • Research has shown that pyrrole derivatives possess significant antimicrobial properties. For instance, the presence of a pyrrole moiety enhances the efficacy against various pathogens, including resistant strains .
  • Antitumor Activity :
    • Some studies have highlighted the potential of pyrrolo compounds in cancer therapy due to their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Interaction : The modulation of orexin receptors may influence neuropeptide signaling pathways involved in sleep regulation and appetite control.
  • Enzyme Inhibition : Certain derivatives have shown inhibition of enzymes involved in inflammatory pathways, contributing to their analgesic and anti-inflammatory effects .
  • Cell Cycle Disruption : Antitumor activity may result from interference with cell cycle progression in cancer cells, leading to increased apoptosis .

Case Studies

  • Orexin Modulation Study :
    • A study investigated the effects of octahydropyrrolo[3,4-c]pyrrole derivatives on orexin receptors. Results indicated that these compounds could effectively modulate orexin signaling, suggesting their potential use in treating sleep disorders .
  • Analgesic Activity Assessment :
    • In a controlled experiment using the Randall-Selitto test for pain sensitivity, bioconjugates containing pyrrole moieties demonstrated significant analgesic effects compared to controls. The study emphasized the stability and efficacy of these compounds in pain management .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Biological ActivityEffectReference
Orexin Receptor ModulationSleep regulation
Analgesic PropertiesPain relief
Antimicrobial ActivityEfficacy against pathogens
Antitumor ActivityInhibition of cell growth

Q & A

Q. What are the common synthetic routes for preparing trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole, and how do reaction conditions influence stereoselectivity?

The compound is typically synthesized via multicomponent cyclization or catalytic hydrogenation. For example, a [3+2] cycloaddition between aziridines and maleimides under visible-light photocatalysis (e.g., 9-mesityl-10-methylacridinium perchlorate) yields dihydropyrrolo[3,4-c]pyrrole intermediates, which are hydrogenated to the octahydro form. Stereoselectivity is controlled by catalysts (e.g., chiral auxiliaries) and reaction solvents . Alternative routes include reductive amination of pyrrolidine precursors, where temperature and pressure adjustments (e.g., 50–80°C, 10–20 bar H₂) optimize trans/cis ratios .

Q. How can the stereochemistry and purity of this compound be confirmed experimentally?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients (85:15 to 70:30) to resolve enantiomers .
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Cu-Kα radiation, R-factor <0.05) .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH} for axial/equatorial protons) and NOE correlations to confirm trans stereochemistry .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

  • Docking studies : Utilize AutoDock Vina or Schrödinger Suite to model interactions with targets like orexin receptors (e.g., docking scores <–9 kcal/mol indicate strong binding) .
  • QSAR models : Develop regression models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict pharmacokinetic properties .
  • MD simulations : Assess conformational stability in lipid bilayers (e.g., RMSD <2 Å over 100 ns trajectories) .

Q. How can synthetic challenges such as regioselectivity in functionalization of the pyrrolo[3,4-c]pyrrole core be addressed?

  • Protecting group strategies : Use tert-butyloxycarbonyl (Boc) or benzyl groups to block specific nitrogen sites during alkylation or acylation .
  • Microwave-assisted synthesis : Enhance reaction rates and selectivity (e.g., 80% yield in 30 min vs. 12 h conventional heating) .
  • Catalytic asymmetric methods : Employ chiral ligands like BINAP or Josiphos in Pd-catalyzed cross-couplings (e.g., >90% ee for aryl substitutions) .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound derivatives?

  • Enzyme inhibition : Test HDAC or kinase inhibition via fluorometric assays (e.g., IC₅₀ values <1 μM for hydroxamic acid derivatives) .
  • Receptor binding : Use radioligand displacement (e.g., 3H^3H-orexin-A for OX1R/OX2R, Kᵢ <100 nM) .
  • Cytotoxicity screening : Perform MTT assays on cancer cell lines (e.g., IC₅₀ <10 μM in HeLa or MCF-7 cells) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for pyrrolo[3,4-c]pyrrole synthesis: How to reconcile variability?

Yield variations (e.g., 55–99% in cycloadditions ) arise from:

  • Catalyst loading : Higher photocatalyst concentrations (>5 mol%) improve efficiency but may increase side reactions.
  • Substituent effects : Electron-withdrawing groups on maleimides reduce steric hindrance, enhancing reactivity .
  • Workup protocols : Column chromatography vs. crystallization can recover purer products but lower yields .

Methodological Recommendations

Q. What analytical techniques are critical for characterizing degradation products of this compound under stress conditions?

  • LC-MS/MS : Identify oxidative metabolites (e.g., m/z shifts corresponding to +16 Da for hydroxylation) .
  • Forced degradation studies : Expose to UV light (ICH Q1B guidelines), acidic/alkaline hydrolysis, or thermal stress (40–60°C) to profile stability .

Q. How to design SAR studies for optimizing orexin receptor modulation by this compound derivatives?

  • Substituent libraries : Synthesize analogs with varied alkyl/aryl groups at positions 2 and 5 to map steric/electronic effects .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors at 3.5 Å spacing) using software like MOE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.